Pyruvaldehyde bis(thiosemicarbazone)
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-[(1E)-1-(carbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6S2/c1-3(9-11-5(7)13)2-8-10-4(6)12/h2H,1H3,(H3,6,10,12)(H3,7,11,13)/b8-2+,9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHSEWZEHYXRIB-CPJVMOPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6139-38-4 | |
| Record name | Pyruvaldehyde bis(thiosemicarbazone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006139384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyruvaldehyde bis(thiosemicarbazone) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Ligand Derivatization
Classical Synthetic Routes for Pyruvaldehyde bis(thiosemicarbazone)
The conventional synthesis of Pyruvaldehyde bis(thiosemicarbazone) and related bis(thiosemicarbazone) compounds is typically achieved through a condensation reaction. nih.govnih.gov This method involves the reaction of a dicarbonyl compound, in this case, pyruvaldehyde (also known as methylglyoxal), with two equivalents of thiosemicarbazide (B42300).
The reaction is generally straightforward, proceeding by nucleophilic attack of the primary amine of the thiosemicarbazide on the carbonyl carbons of the pyruvaldehyde. This is followed by dehydration to form the characteristic carbon-nitrogen double bond (imine) of the thiosemicarbazone. The synthesis is often catalyzed by a small amount of acid. mdpi.com
A general reaction scheme is as follows: CH₃COCHO + 2 H₂NNHCSNH₂ → CH₃C(=NNHCSNH₂)CH(=NNHCSNH₂) + 2 H₂O
While the synthesis appears simple, challenges can arise. The reaction of dicarbonyl compounds can sometimes yield a mixture of the desired 1:2 product (bis(thiosemicarbazone)) and the 1:1 mono-substituted byproduct. researchgate.net Controlling stoichiometry and reaction conditions is crucial to maximize the yield of the bis-substituted product. The low solubility of the resulting ligands can also complicate purification and separation processes. researchgate.net
Advanced Radiosynthesis Protocols for Metal Complexes of Pyruvaldehyde bis(thiosemicarbazone)
The true value of Pyruvaldehyde bis(thiosemicarbazone) in modern medicine lies in its ability to chelate radioactive metal ions for use in Positron Emission Tomography (PET). The synthesis of these radiopharmaceuticals involves specialized techniques for radionuclide production and rapid, efficient labeling of the ligand.
Cyclotron Production of Radionuclides
PET imaging relies on radionuclides that decay by positron emission. These isotopes are typically produced in a cyclotron, a type of particle accelerator. For chelators like Pyruvaldehyde bis(thiosemicarbazone), copper-64 (⁶⁴Cu) is a commonly used radionuclide due to its favorable half-life (12.7 hours) and decay characteristics. nih.govfrontiersin.org
The most prevalent production route for ⁶⁴Cu is the ⁶⁴Ni(p,n)⁶⁴Cu nuclear reaction. nih.govmdpi.com In this process, a target made of isotopically enriched Nickel-64 (⁶⁴Ni) is bombarded with high-energy protons. mdpi.comnih.gov The proton interacts with a ⁶⁴Ni nucleus, ejecting a neutron and transmuting the nickel into ⁶⁴Cu. Following irradiation, the ⁶⁴Cu must be chemically separated and purified from the remaining nickel target material, often using ion-exchange chromatography, to produce high specific activity [⁶⁴Cu]CuCl₂ suitable for radiolabeling. nih.govresearchgate.net
Generator-Based Radiopharmaceutical Synthesis
For radionuclides with shorter half-lives, radionuclide generators provide a convenient, on-site source without the need for a local cyclotron. These systems contain a longer-lived parent radionuclide that decays to the desired shorter-lived daughter radionuclide. The daughter can be periodically eluted (separated) for immediate use.
⁶²Zn/⁶²Cu Generator : The copper-62 (⁶²Cu) isotope (half-life: 9.7 minutes) is ideally suited for generator production. The ⁶²Zn/⁶²Cu generator contains the parent Zinc-62 (⁶²Zn, half-life: 9.3 hours), which is produced in a cyclotron by proton bombardment of natural copper. nih.gov The ⁶²Zn is adsorbed onto a column material. As it decays, it forms ⁶²Cu, which can be selectively eluted from the column using a specific eluant, such as a glycine (B1666218) solution or a dilute HCl/NaCl mixture. nih.govnih.govsnmjournals.org This eluate, containing non-carrier-added ⁶²Cu, can be directly used for the rapid synthesis of radiopharmaceuticals like ⁶²Cu-PTSM. nih.gov This "on-demand" availability is a significant advantage for clinical PET imaging. nih.govsnmjournals.org
⁶⁸Ge/⁶⁸Ga Generator : Another widely used system is the Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. nukleertipseminerleri.orgnih.gov The parent ⁶⁸Ge has a long half-life (271 days), providing a long-lasting source of the PET isotope ⁶⁸Ga (half-life: 68 minutes). nih.govnih.gov The ⁶⁸Ge is immobilized on a column matrix (e.g., tin dioxide or titanium dioxide), and the ⁶⁸Ga is typically eluted with dilute hydrochloric acid. nih.gov The resulting ⁶⁸GaCl₃ solution is then used to label various chelators, including bis(thiosemicarbazone) derivatives. The quality of the eluate is critical for successful labeling. nih.gov
Radiochemical Yield and Purity Optimization
The efficiency of incorporating the radionuclide into the ligand is measured by the radiochemical yield (RCY), while the proportion of the final product in the desired chemical form is its radiochemical purity (RCP). For clinical use, both must be high.
Several factors influence the success of radiosynthesis. The synthesis of ⁶²Cu-PTSM using a ⁶²Zn/⁶²Cu generator has been highly optimized. One automated system reports the synthesis can be completed in under 8 minutes with a radiochemical yield of about 40% and a purity greater than 98%. nih.gov Another optimized high-activity generator system achieved a direct labeling yield of 94%. nih.gov For ⁶⁴Cu-PTSM, a radiochemical yield of over 80% and a radiochemical purity of more than 98% have been reported. nih.govijrr.com
Optimization strategies often involve adjusting pH, temperature, precursor concentrations, and reaction time. For instance, the labeling of H₂-ATSM (a related bis(thiosemicarbazone)) can be compromised by competing metal ions like Ni and Zn, which have similar or better binding efficiency than copper. nih.gov Therefore, ensuring the purity of the radionuclide eluate is critical. To combat degradation of the final product due to radiolysis, especially at high activities, stabilizing agents like sodium ascorbate (B8700270) or polysorbate-80 may be added to the formulation. researchgate.net
Table 1: Radiosynthesis Protocol Summary for bis(thiosemicarbazone) Complexes
| Radionuclide | Production Method | Parent Isotope (t½) | Daughter Isotope (t½) | Reported Radiochemical Yield | Reported Radiochemical Purity |
|---|---|---|---|---|---|
| Copper-64 (⁶⁴Cu) | Cyclotron (⁶⁴Ni(p,n)⁶⁴Cu) | N/A | 12.7 h | >80% nih.govijrr.com | >98% nih.govijrr.com |
| Copper-62 (⁶²Cu) | Generator | Zinc-62 (⁶²Zn) (9.3 h) | 9.7 min | 40% - 94% nih.gov | >98% nih.gov |
| Gallium-68 (⁶⁸Ga) | Generator | Germanium-68 (⁶⁸Ge) (271 d) | 68 min | Dependent on chelator | Dependent on chelator |
Derivatization Strategies for Pyruvaldehyde bis(thiosemicarbazone) Ligands
Modifying the basic structure of Pyruvaldehyde bis(thiosemicarbazone) allows for the fine-tuning of its chemical and biological properties, such as lipophilicity and redox potential. rsc.org These modifications can significantly impact the biodistribution and retention of the corresponding radiometal complexes.
Modification of Thiosemicarbazone Moieties
A primary site for derivatization is the terminal amine (N⁴) of the thiosemicarbazone functional group. This is achieved by using a substituted thiosemicarbazide in the initial condensation reaction instead of the parent thiosemicarbazide.
For example, reacting pyruvaldehyde with N⁴-methylthiosemicarbazide or N⁴,N⁴-dimethylthiosemicarbazide yields Pyruvaldehyde bis(N⁴-methylthiosemicarbazone) (PTSM) or Pyruvaldehyde bis(N⁴,N⁴-dimethylthiosemicarbazone) (PTSM₂), respectively. nih.gov These alkyl substitutions increase the lipophilicity of the ligand and its resulting copper complex. This structural tuning is a key strategy for developing radiopharmaceuticals with specific targeting or retention properties. rsc.org The synthesis of these "mixed" or dissymmetric bis(thiosemicarbazone) ligands, where the two thiosemicarbazone functions are different, has also been explored to further refine the properties of the final complex. nih.gov
Structural Variation of the Pyruvaldehyde Backbone
The structural integrity of the pyruvaldehyde backbone in bis(thiosemicarbazone) ligands is a critical determinant of the physicochemical and biological properties of their corresponding metal complexes. Modifications to this backbone can induce significant changes in the steric and electronic characteristics of the ligand, thereby influencing the coordination geometry, redox potential, and in vivo distribution of the resulting metallated compounds. Research has demonstrated that even subtle alterations to the diimine backbone can have a profound impact on the behavior of these molecules. acs.org
Systematic variations of the pyruvaldehyde backbone are primarily achieved by introducing alkyl or other functional groups at the carbon atoms of the diimine framework. This strategic derivatization allows for the fine-tuning of the ligand's properties. The introduction of substituents on the backbone can affect the lipophilicity of the resulting metal complexes, a key factor in their biological applications.
The synthesis of bis(thiosemicarbazone) ligands with modified backbones typically involves the condensation reaction between a substituted α-dicarbonyl compound and a thiosemicarbazide derivative. By starting with a derivatized precursor to pyruvaldehyde, a variety of structural analogs can be generated. For instance, the use of diacetyl (2,3-butanedione) in place of pyruvaldehyde (2-oxopropanal) results in the addition of a methyl group to both imine carbon atoms of the backbone.
The table below illustrates some examples of structural variations on the pyruvaldehyde backbone and the corresponding precursor dicarbonyl compounds.
| Precursor Dicarbonyl | R1 Substituent | R2 Substituent | Resulting Backbone Structure |
| Glyoxal (B1671930) | H | H | -CH=N- |
| Pyruvaldehyde | CH3 | H | -C(CH3)=N- |
| Diacetyl (2,3-Butanedione) | CH3 | CH3 | -C(CH3)=N- |
Furthermore, the synthesis of unsymmetrical bis(thiosemicarbazones) presents a more complex challenge, as it requires sequential condensation reactions to introduce different substituents on the two thiosemicarbazone moieties. mdpi.com This approach can also be extended to the backbone, allowing for the creation of ligands with diverse functional groups, which can impart varied electronic and structural properties to the final molecule. mdpi.com
The exploration of these synthetic methodologies allows for the creation of a library of pyruvaldehyde bis(thiosemicarbazone) analogs with tailored properties, driven by the specific structural modifications made to the central diimine backbone.
Coordination Chemistry of Pyruvaldehyde Bis Thiosemicarbazone Complexes
Complexation with Transition Metal Ions
Pyruvaldehyde bis(thiosemicarbazone) acts as a versatile ligand, readily forming stable complexes with a variety of transition metal ions. The coordination typically involves the sulfur and azomethine nitrogen atoms, leading to the formation of chelate rings that enhance the stability of the resulting complexes.
Copper(II) Complexes: Formation and Geometry
Copper(II) complexes of pyruvaldehyde bis(thiosemicarbazone) and its N-substituted derivatives have been extensively studied. These complexes are typically formed by the reaction of a copper(II) salt with the ligand in a suitable solvent. The resulting complexes are often neutral and lipophilic. nih.gov The coordination environment around the copper(II) ion is generally square planar. wpmucdn.com
The complex, often referred to as Cu-PTSM when the ligand is pyruvaldehyde bis(N4-methylthiosemicarbazone), features the copper atom bonded to the nitrogen and sulfur atoms of the two thiosemicarbazone moieties. nih.gov This chelation results in a stable compound with distinct physical and chemical properties. nih.gov The formation of these complexes can be influenced by the nature of the substituents on the thiosemicarbazone moiety, which can affect the lipophilicity and biological interactions of the complex. nih.gov
Table 1: Structural Data for a Representative Copper(II) Complex with a bis(thiosemicarbazone) Ligand
| Parameter | Value | Reference |
| Coordination Geometry | Square Planar | wpmucdn.com |
| Donor Atoms | N, N, S, S | researchgate.net |
| Chelate Ring Size | 5-membered | researchgate.net |
Cobalt(III) Complexes: Formation and Geometry
Cobalt(III) forms stable complexes with bis(thiosemicarbazone) ligands, including pyruvaldehyde bis(thiosemicarbazone) (PTS). nih.gov The synthesis of these complexes often involves the reaction of a cobalt(II) salt with the ligand, followed by oxidation to the more inert cobalt(III) state. This process typically results in the formation of cationic complexes with the general formula [Co(BTSC)(L)₂]⁺, where BTSC is the bis(thiosemicarbazone) ligand and L represents axial ligands. wpmucdn.comnih.gov
The geometry of these cobalt(III) complexes is consistently octahedral. nih.govresearchgate.net The bis(thiosemicarbazone) ligand occupies the four equatorial positions, while two additional ligands, such as ammonia (B1221849) or imidazole, coordinate axially. wpmucdn.comnih.gov X-ray crystallography studies have confirmed this octahedral coordination geometry for related bis(thiosemicarbazone) cobalt(III) complexes. wpmucdn.comnih.gov The kinetic inertness of the d⁶ cobalt(III) center contributes to the stability of these complexes. wpmucdn.com
Table 2: Geometric Parameters for a Representative Cobalt(III) bis(thiosemicarbazone) Complex
| Parameter | Value | Reference |
| Coordination Geometry | Octahedral | nih.govresearchgate.net |
| Equatorial Ligand | bis(thiosemicarbazone) | nih.gov |
| Axial Ligands | Ammonia, Imidazole, etc. | nih.gov |
| Metal Oxidation State | +3 | nih.gov |
Other Metal Ions (Fe(II)/(III), Zn(II), Ni(II), Mn(II), Ga(III), Ru(II)) Complexation
Pyruvaldehyde bis(thiosemicarbazone) and its analogues also form complexes with a range of other transition metal ions, showcasing the ligand's broad coordination capabilities.
Iron(II)/(III): Iron complexes with thiosemicarbazone ligands are known to form. In the case of iron(III) complexes with related tridentate thiosemicarbazones, a low-spin electronic configuration is often observed, indicating a strong ligand field. nih.gov The coordination geometry can be distorted octahedral, with the ligand anions satisfying the coordination number of the iron center. nih.gov
Zinc(II): Zinc(II) forms complexes with bis(thiosemicarbazone) ligands where the metal center can adopt different geometries. mdpi.com For instance, with a dissymmetric bis(thiosemicarbazone), a distorted square-based pyramidal geometry has been observed. mdpi.com Zinc(II) has also been shown to form neutral complexes with unsymmetrical bis(thiosemicarbazone) proligands. nih.gov
Nickel(II): Nickel(II) complexes with bis(thiosemicarbazone) ligands typically exhibit a square-planar geometry. mdpi.comnih.gov These complexes are often diamagnetic. The tetradentate ligand enforces a planar arrangement around the nickel(II) ion. mdpi.com
Manganese(II): Manganese(II) is capable of forming complexes with thiosemicarbazone derivatives. Spectroscopic and analytical data suggest the formation of octahedral complexes with related thiosemicarbazone ligands. nih.gov
Gallium(III): Gallium(III) forms stable complexes with thiosemicarbazone derivatives. Studies with 2-pyridineformamide thiosemicarbazones have shown the formation of cationic complexes where the gallium ion is coordinated to two ligand molecules. nih.gov
Ruthenium(II): Ruthenium(II) forms a variety of complexes with thiosemicarbazone ligands. These can include half-sandwich "piano-stool" complexes where the ruthenium is also bonded to an arene ligand. nih.govrsc.org In such cases, the thiosemicarbazone often acts as a bidentate chelating ligand through the imine nitrogen and the thione sulfur atoms. rsc.org
Ligand Binding Modes and Chelation Characteristics
The coordination of pyruvaldehyde bis(thiosemicarbazone) to metal ions is characterized by specific binding modes and chelation patterns that are crucial to the structure and stability of the resulting complexes.
Tetradentate N₂S₂ Coordination
The predominant binding mode of pyruvaldehyde bis(thiosemicarbazone) is as a tetradentate ligand, coordinating to the metal center through the two imine nitrogen atoms and the two thione sulfur atoms. nih.govresearchgate.net This N₂S₂ coordination leads to the formation of three five-membered chelate rings, which provides significant thermodynamic stability to the complex. researchgate.net This mode of coordination typically results in a planar arrangement of the ligand around the metal ion, which is particularly favorable for metal ions that prefer square planar geometries, such as Cu(II) and Ni(II). wpmucdn.commdpi.com In the case of metals that favor octahedral geometries, like Co(III), this planar N₂S₂ coordination occupies the equatorial plane. nih.gov
Influence of Hydrazinic Nitrogen Deprotonation
The formation of stable metal complexes with pyruvaldehyde bis(thiosemicarbazone) is often accompanied by the deprotonation of the hydrazinic nitrogen (N-H) protons of the thiosemicarbazone moieties. researchgate.net Upon coordination, the acidity of these protons increases, facilitating their removal. This deprotonation results in a dianionic ligand that forms neutral complexes with divalent metal ions like Cu(II) and Ni(II). The deprotonation is often influenced by the pH of the reaction medium. The resulting delocalization of the negative charge across the chelate rings further enhances the stability of the metal complexes.
Role of Thione-Thiol Tautomerism in Complex Formation
The coordination versatility of Pyruvaldehyde bis(thiosemicarbazone) is fundamentally governed by the principle of thione-thiol tautomerism. nih.govgiqimo.commdpi.com This process involves an equilibrium between two isomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfhydryl group (S-H) resulting from the migration of a proton from the hydrazinic nitrogen to the sulfur atom. researchgate.netresearchgate.netjocpr.com
In solution, the ligand can exist as a neutral thione tautomer. mdpi.commdpi.com However, upon interaction with a metal ion, the ligand can undergo deprotonation of the hydrazinic N-H proton, leading to the formation of the anionic thiolate form. nih.govmdpi.com This deprotonation is a critical step in the formation of stable chelate complexes. The resulting negative charge on the sulfur atom makes it a potent donor, facilitating strong coordination with the metal center. mdpi.com The ligand typically acts as a tetradentate chelator, coordinating to the metal ion through the two azomethine nitrogen atoms and the two sulfur atoms from the deprotonated thiol groups. This coordination mode results in the formation of highly stable five-membered chelate rings, a common feature in the coordination chemistry of thiosemicarbazones. giqimo.commdpi.com The planarity of the CNNCN backbone is maintained by charge delocalization that arises from this tautomerism, further stabilizing the resulting metal complex. giqimo.com
Stability and Kinetic Inertness of Metal Complexes in Biological Media
Ligand and Axial Ligand Effects on Complex Stability
The stability of metal complexes derived from Pyruvaldehyde bis(thiosemicarbazone) is highly sensitive to modifications of the ligand structure. acs.org Alterations to the substituents on the bis(thiosemicarbazone) backbone can significantly influence the electronic and steric properties of the resulting metal complex, thereby affecting its stability and kinetic inertness.
The coordination sphere can also be influenced by the presence of additional ligands, known as axial ligands. In the square planar geometry typical for many d8 metal complexes with tetradentate ligands like Pyruvaldehyde bis(thiosemicarbazone), the metal center can potentially coordinate with additional ligands in the axial positions. While the primary coordination is tetradentate, interactions with other donor molecules, such as triphenylphosphine, can occur, influencing the electronic structure and reactivity of the complex. mdpi.comresearchgate.net These axial interactions can impact the kinetic inertness of the complex, affecting its susceptibility to ligand exchange reactions in a competitive biological medium.
Mechanistic Investigations of Biological Activity
Cellular Uptake and Intracellular Trapping Mechanisms
The entry of Pyruvaldehyde bis(thiosemicarbazone) complexes into cells and their subsequent retention are critical determinants of their biological action. This process involves passive diffusion followed by a sophisticated trapping mechanism that ensures the accumulation of the metal ion within the cell.
Passive Diffusion across Cell Membranes
Copper-Pyruvaldehyde bis(N4-methylthiosemicarbazone) (Cu-PTSM) is part of a class of neutral and lipophilic (fat-loving) complexes. nih.gov This chemical nature allows it to readily and rapidly diffuse across the lipid bilayer of cell membranes without the need for specific transporters. nih.govnih.gov The uptake is driven by the concentration gradient, meaning the complex moves from an area of higher concentration outside the cell to an area of lower concentration inside. nih.gov Early research posited that the high lipid solubility of such compounds was the primary reason for their ability to cross cell membranes. unimelb.edu.au Studies have shown that Cu-PTSM can rapidly diffuse into various cell types, including C6 rat glioma cells. nih.gov While initial uptake is rapid, the subsequent trapping process can be slower. nih.gov Some investigations suggest that in addition to passive diffusion, a component of cellular accumulation may be temperature-sensitive, hinting at the possible involvement of protein-mediated or facilitated mechanisms in some cell types. acs.org
Bioreductive Mechanism of Intracellular Metal Trapping
Once inside the cell, the stable copper(II) complex of PTSM undergoes a key transformation that leads to the trapping of the copper ion. nih.gov The intracellular environment, which is more reducing than the extracellular space, facilitates the reduction of the copper center from Cu(II) to Cu(I). nih.govresearchgate.net This reduction is a crucial step in the trapping mechanism, as the resulting Cu(I)-PTSM complex is significantly less stable than its Cu(II) counterpart. researchgate.net
The dissociation of the labile Cu(I) complex releases the copper ion, which is then trapped within the cell due to its positive charge, preventing it from diffusing back across the cell membrane. nih.gov The now metal-free, neutral PTSM ligand is able to diffuse back out of the cell. nih.gov This process is considered a virtually irreversible reduction and is initiated by specific cellular machinery. nih.gov
Several cellular components are implicated in this bioreductive process:
Mitochondrial Electron Transport Chain: Studies have identified the mitochondrial electron transport chain, particularly Complex I, as a primary site for the reduction of Cu-PTSM, especially in brain tissue. u-fukui.ac.jpnih.gov This reduction is dependent on NADH, a key molecule in cellular energy metabolism. nih.govu-fukui.ac.jpnih.gov Inhibitors of the electron transport chain have been shown to affect the rate of Cu-PTSM reduction, confirming the involvement of this pathway. u-fukui.ac.jposti.gov
Endogenous Reductants: Other intracellular reducing agents, such as the thiol-containing tripeptide glutathione (B108866) (GSH), are also thought to contribute to the reductive decomposition of the copper complex. nih.govacs.org
| Cellular Component | Role in Trapping Mechanism | Key Findings | Source |
|---|---|---|---|
| Mitochondrial Complex I | Enzymatic reduction of Cu(II)-PTSM to Cu(I)-PTSM | Reduction is NADH-dependent and activated by specific electron transport chain inhibitors like rotenone (B1679576) and antimycin A. | u-fukui.ac.jpnih.govosti.gov |
| Glutathione (GSH) | Chemical reduction via intracellular sulfhydryl groups | The trapping mechanism is related to tissue glutathione levels, which function as a cellular redox buffer. | nih.govacs.org |
| Cellular Redox State | Determines the rate and extent of reduction | Hypoxic (low oxygen) cells have a more reducing environment, leading to enhanced reduction and retention of copper from certain bis(thiosemicarbazone) complexes. | researchgate.netacs.org |
Role of Intracellular Macromolecules in Metal Retention
Following the bioreductive release of the copper(I) ion from the PTSM ligand, its retention within the cell is further secured by binding to various intracellular macromolecules. nih.gov These cellular components act as sinks, sequestering the dissociated metal ion and preventing its efflux. acs.org Copper chaperone proteins and other high-affinity copper-binding proteins are thought to irreversibly trap the copper, contributing to its accumulation. researchgate.net This interaction with cellular proteins, particularly in the mitochondria, can lead to the long-term retention of the tracer. researchgate.net
Cell-Type Specificity in Trapping Mechanisms
The efficiency and mechanism of Cu-PTSM trapping are not uniform across all cell types but exhibit significant specificity. nih.gov This variability is largely attributed to differences in the cellular biochemistry, redox state, and proteomes of different cells. researchgate.net
For instance, a comparative study between brain and Ehrlich ascites tumor cells revealed distinct subcellular locations for the reduction of Cu-PTSM. nih.gov
In the brain , the reduction and subsequent retention are closely linked to mitochondrial activity, with the mitochondrial fraction being the exclusive site of reduction. nih.gov
In contrast, in Ehrlich ascites tumor cells , the reduction occurs specifically in the cytosolic fraction of the cell. nih.gov
Furthermore, the cellular redox environment plays a critical role in the differential retention of related bis(thiosemicarbazone) complexes. acs.org In hypoxic cells, which have a more reducing environment, the reduction of the copper complex is enhanced, leading to selective retention of the metal. acs.org In normal, well-oxygenated cells, the reduction is less efficient for some complexes, allowing them to be washed out. acs.org This forms the basis for the differential accumulation observed between normal and cancerous tissues, as many tumors contain hypoxic regions. nih.gov
Molecular Interactions and Targeted Pathways
Beyond the delivery and trapping of its associated metal ion, the thiosemicarbazone ligand itself can engage in molecular interactions, particularly the chelation of other essential metal ions within the cell.
Chelation of Essential Intracellular Metal Ions
Thiosemicarbazone derivatives are recognized as effective metal-chelating agents, capable of binding to various transition metal ions through their sulfur and nitrogen donor atoms. nih.gov This chelating ability is a promising approach in medicinal chemistry. mdpi.com While often administered as a copper complex, Pyruvaldehyde bis(thiosemicarbazone) can interact with and disrupt the homeostasis of other essential intracellular metals, such as iron and zinc. nih.govnih.gov
Modulation of Oxidative Stress Pathways
The generation of ROS typically triggers cellular defense mechanisms, which are regulated by specific signaling pathways. A primary regulator of the cellular antioxidant response is the Nuclear factor E2-related factor 2 (Nrf2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.comnih.gov Other pathways, such as those involving mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT, can also be activated in response to oxidative stress and can modulate the Nrf2 pathway. nih.gov While it is established that pyruvaldehyde bis(thiosemicarbazone) complexes can induce oxidative stress through ROS generation, the specific modulation of the Nrf2/ARE or other related pathways by this particular compound has not been detailed in the reviewed literature.
Interactions with Specific Enzymes and Proteins
The compound and its analogues interact with several key enzymes, indicating multiple potential mechanisms of action.
Acetylcholinesterase (AChE) Inhibition
Derivatives of thiosemicarbazone have been identified as potential inhibitors of cholinesterases, including acetylcholinesterase (AChE). researchgate.net This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft. Various thiosemicarbazone derivatives have been synthesized and evaluated for their AChE inhibitory activity, showing a range of potencies. mdpi.com However, specific inhibitory constants (Ki) or IC50 values for the parent compound, Pyruvaldehyde bis(thiosemicarbazone), against AChE were not found in the reviewed scientific literature.
Table 1: Acetylcholinesterase (AChE) Inhibition by various Thiosemicarbazone Derivatives No specific data was found for Pyruvaldehyde bis(thiosemicarbazone).
| Compound | IC50 (µM) |
|---|---|
| Thiosemicarbazone Derivative 2b | 5.26% activity |
| Bis(7)-tacrine | Potent Inhibitor |
Glutathione-S-Transferase (GST) Inhibition
Glutathione-S-Transferases (GSTs) are a family of enzymes central to the detoxification of a wide range of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione. mdpi.comnih.gov Inhibition of GST can disrupt cellular protection against toxic insults and is a strategy being explored in various therapeutic contexts. mdpi.comresearchgate.net While some novel bis(thiosemicarbazone) metal complexes have been evaluated for their potential to inhibit GST, specific data on the direct inhibitory effect of Pyruvaldehyde bis(thiosemicarbazone) on GST enzymes is not available in the reviewed literature. It has been noted, however, that the intracellular retention of copper from the Cu(PTSM) complex is thought to involve reductive decomposition by intracellular glutathione (GSH), highlighting a direct interaction with the glutathione system. purdue.edu
Mitochondrial Enzymatic System Interactions
Significant research has focused on the interaction of the copper complex of Pyruvaldehyde bis(N4-methylthiosemicarbazone), Cu-PTSM, with mitochondrial systems. nih.gov Studies have demonstrated that the reduction of the Cu(II)-PTSM complex is a key step in its biological mechanism and is specifically initiated by the mitochondrial enzymatic system. nih.govu-fukui.ac.jp This reduction is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and is particularly linked to the activity of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. nih.govu-fukui.ac.jp The process is sensitive to specific inhibitors of the electron transport chain, which can modulate the rate of Cu-PTSM reduction. nih.gov
Table 2: Effect of Mitochondrial Electron Transport Chain Inhibitors on Cu-PTSM Reduction in Brain Mitochondria
| Inhibitor | Effect on Reduction | Fold Activation vs. Control |
|---|---|---|
| Rotenone | Activation | 1.6 |
| Antimycin A | Activation | 1.4 |
| Thenoyltrifluoroacetone (TTFA) | No Effect | - |
Data from a study on Cu-pyruvaldehyde-bis(N4-methylthiosemicarbazone). nih.gov
Preclinical Efficacy Studies in Cellular and Animal Models
In Vitro Cellular Efficacy Assessments
Pyruvaldehyde bis(thiosemicarbazone) and its derivatives belong to a class of compounds that have demonstrated significant cytotoxic and antiproliferative effects across a variety of cancer cell lines. ontosight.ai The biological activity of these compounds is often linked to their ability to chelate metal ions and their subsequent redox properties, which can lead to the generation of reactive oxygen species (ROS) detrimental to cancer cells. ontosight.airesearchgate.net The mechanisms underlying their anticancer effects are multifaceted and can include the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and the induction of DNA damage. researchgate.netmdpi.com
Metal complexes of thiosemicarbazones, particularly with copper, often exhibit enhanced cytotoxicity compared to the ligands alone. nih.gov Studies on various thiosemicarbazone derivatives have shown potent activity against cell lines derived from leukemia, melanoma, and breast cancer. researchgate.net For instance, palladium (II) and platinum (II) complexes of benzaldehyde (B42025) thiosemicarbazone derivatives have demonstrated IC₅₀ values in the low micromolar range against several human tumor cell lines. nih.gov The cytotoxic effect of these metal-conjugated thiosemicarbazones is associated with suppressed expression of antioxidant enzymes and damage to DNA. researchgate.net Specifically, copper complexes have shown notable antitumor activity in colon cancer cell lines such as HT-29 and SW-480, which is mediated by oxidative stress. nih.gov
The antiproliferative activity of bis(thiosemicarbazones) has been evaluated against multiple cancer cell lines, with their efficacy often compared to established chemotherapeutic agents and other metal chelators.
| Compound/Complex | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Pyridine-2-carbaldehyde 4N-methylthiosemicarbazone-Cu (HPTSC*-Cu) | SW-480 (Colon Cancer) | Demonstrated the most potent antitumor and apoptotic characteristics among tested compounds. | nih.gov |
| Pyridine-2-carbaldehyde thiosemicarbazone metal complexes (Cu, Fe, Co) | HT-29 and SW-480 (Colon Cancer) | All tested metal-thiosemicarbazones showed antitumor activity mediated by oxidative stress. | nih.gov |
| Palladium(II) and Platinum(II) complexes of benzaldehyde thiosemicarbazone derivatives | Various human tumor cell lines | Complexes were more cytotoxic than free ligands, with IC₅₀ values ranging from 0.07–3.67 μM. | nih.gov |
| Methylglyoxal bis(thiosemicarbazone) derivatives | Sarcoma 180 (in vivo) | High antitumor activity observed, particularly with N⁴-methyl, ethyl, or n-propyl substituents. | aacrjournals.org |
A significant area of research for bis(thiosemicarbazone) complexes, particularly copper complexes like Cu-ATSM (diacetyl-bis(N⁴-methylthiosemicarbazone)), is their selective cytotoxicity toward hypoxic cells, which are common in solid tumors and often resistant to conventional therapies. acs.org This hypoxia selectivity is attributed to a "reductive trapping" mechanism. acs.org
The neutral, lipophilic Cu(II)-bis(thiosemicarbazone) complex can readily diffuse across cell membranes. In normoxic (oxygen-rich) cells, the complex can be re-oxidized after an initial reduction, allowing it to diffuse back out of the cell. However, in the highly reductive intracellular environment of hypoxic cells, the Cu(II) complex is reduced to a less stable Cu(I) form. This reduction can lead to the dissociation of the copper ion from the ligand. The charged Cu(I) ion is then trapped within the cell by binding to intracellular components, while the ligand may diffuse out. acs.org The accumulation of copper within hypoxic cells leads to selective toxicity. The differing affinities of various bis(thiosemicarbazone) ligands for Cu(I) can influence the degree of hypoxia selectivity. acs.org
The anticancer activity of pyruvaldehyde bis(thiosemicarbazone) is intrinsically linked to its interaction with intracellular metals, notably copper and iron. These compounds can exert their effects through two opposing but related mechanisms: metal depletion and metal overload.
As potent metal chelating agents, bis(thiosemicarbazones) can disrupt cancer cell proliferation by sequestering essential metal ions. Cancer cells often have a higher requirement for metals like iron and copper compared to normal cells to support their rapid growth and metabolism. By binding to these metals, the ligands can make them unavailable for critical biological processes, leading to cell cycle arrest and apoptosis. researchgate.net
Conversely, the cytotoxicity of these ligands can be dramatically enhanced by the addition of metals, particularly copper(II). In this "overload" scenario, the bis(thiosemicarbazone) acts as a pro-ligand, forming a lipophilic metal complex that can more easily penetrate cell membranes. Once inside the cell, these complexes can participate in redox cycling, generating high levels of reactive oxygen species (ROS) and inducing significant oxidative stress, which ultimately triggers cell death. ontosight.ainih.gov Studies have shown that supplementing bis-thiosemicarbazone ligands with Cu(II) significantly improves their cytotoxic profiles against cancer cell lines like MCF-7. An early study also highlighted the critical role of copper in the antitumor activity of pyruvaldehyde bis(thiosemicarbazone) in animal models. nih.gov
Copper complexes of pyruvaldehyde bis(thiosemicarbazone), particularly copper-64-pyruvaldehyde-bis(N⁴-methylthiosemicarbazone) (⁶⁴Cu-PTSM), have been extensively investigated as effective agents for radiolabeling cells ex vivo for subsequent in vivo tracking using positron-emission tomography (PET). nih.govpnas.orgnih.gov The labeling procedure is highly efficient and relies on the lipophilic nature of the ⁶⁴Cu-PTSM complex, which allows it to passively diffuse across the cell membrane. researchgate.net
Once inside the cell, the stable Cu(II)-PTSM complex is reduced to a labile Cu(I) form, leading to the dissociation and trapping of the ⁶⁴Cu ion within the cell. researchgate.net Studies using C6 rat glioma cells have shown that uptake of ⁶⁴Cu-PTSM increases for approximately 180 minutes before stabilizing. nih.govpnas.orgnih.gov The labeling efficiency is directly proportional to the concentration of ⁶⁴Cu-PTSM used. pnas.orgnih.gov However, the presence of serum in the labeling medium can negatively influence the efficiency. nih.govpnas.org
Compared to 2-[¹⁸F]-Fluoro-2-deoxy-d-glucose (FDG), another common cell labeling agent, ⁶⁴Cu-PTSM demonstrates a higher label uptake per cell. nih.govpnas.orgnih.gov While some efflux of radioactivity is observed from cells labeled with ⁶⁴Cu-PTSM, the labeling process itself does not significantly interfere with cell viability or proliferation rates. pnas.orgresearchgate.net The high labeling efficiency, with uptake reaching 70-85% in C6 cells, makes it a valuable tool for imaging applications. nih.gov
| Cell Type | Labeling Agent | Key Findings | Reference |
|---|---|---|---|
| C6 Rat Glioma Cells | ⁶⁴Cu-PTSM | Uptake increases for 180 minutes then stabilizes. | nih.govpnas.org |
| C6 Rat Glioma Cells | ⁶⁴Cu-PTSM | Labeling efficiency is directly proportional to concentration and negatively affected by serum. | pnas.orgnih.gov |
| C6 Rat Glioma Cells | ⁶⁴Cu-PTSM vs. FDG | Label uptake per cell is greater with ⁶⁴Cu-PTSM. | nih.govpnas.org |
| C6 Rat Glioma Cells | ⁶⁴Cu-PTSM | Labeling procedure does not significantly alter cell viability or proliferation. | pnas.orgresearchgate.net |
The structural variation of metal-thiosemicarbazone complexes, including the formation of mononuclear versus dinuclear species, can influence their cytotoxic activity. A mononuclear complex typically involves one metal center coordinated to one or more ligand molecules, whereas a dinuclear complex contains two metal centers bridged by a ligand.
In Vivo Animal Model Research
Preclinical studies in animal models have been crucial in evaluating the biodistribution and efficacy of pyruvaldehyde bis(thiosemicarbazone) and its metal complexes. Early research demonstrated the antitumor activity of the compound, particularly when administered with copper, in rats with Walker 256 carcinoma and in mice with experimental Sarcoma 180. aacrjournals.orgnih.gov
More recent research has focused on the application of its radiolabeled copper complexes, such as ⁶⁴Cu-PTSM, for in vivo imaging. nih.govnih.gov Following intravenous injection in rats, Cu-PTSM shows significant uptake in the brain, heart, and kidneys. nih.govresearchgate.net The retention in the brain and heart is notable, indicating its potential as a perfusion imaging agent. nih.gov
Animal studies have also validated the use of ⁶⁴Cu-PTSM as a cell-labeling agent for tracking cell migration with PET. pnas.orgnih.gov When C6 glioma cells or lymphocytes are labeled ex vivo with ⁶⁴Cu-PTSM and subsequently injected into mice, their trafficking can be monitored non-invasively. pnas.orgresearchgate.net These studies show that intravenously injected labeled cells initially traffic to the lungs and liver. pnas.orgnih.govresearchgate.net Transient accumulation in the spleen has also been observed with labeled lymphocytes. pnas.orgresearchgate.net This is distinct from the biodistribution of ⁶⁴Cu-PTSM administered alone, where the liver is the primary organ of localization. pnas.orgnih.gov These results confirm that the PET signal originates from the labeled cells rather than from dissociated tracer. pnas.org Furthermore, these animal studies have demonstrated the potential of Cu-PTSM to inhibit cancer cell implantation and growth at doses that did not produce overt signs of toxicity. nih.govnih.gov
Tumor Growth Inhibition in Rodent Models
Early studies identified the antitumor potential of Pyruvaldehyde bis(thiosemicarbazone) and its metal chelates. Research has shown that the antitumor activity of this compound can be significantly influenced by the presence of metal ions like copper. nih.govnih.gov In vivo studies in rodent models, such as those bearing Walker 256 carcinosarcoma and sarcoma 180, have demonstrated the therapeutic potential of these compounds. nih.gov
More recent investigations have utilized radiolabeled versions of PTS, such as copper-64-pyruvaldehyde-bis(N4-methylthiosemicarbazone) (⁶⁴Cu-PTSM), not only for imaging but also for therapeutic purposes. In a hamster model of colorectal cancer, ⁶⁴Cu-PTSM demonstrated significant potential in inhibiting cancer cell implantation and growth. This radiotherapeutic application leverages the cytotoxic properties of the radioactive copper isotope delivered specifically by the PTSM molecule.
Imaging of Tissue Perfusion in Organ Systems (Brain, Heart, Kidneys)
A significant area of preclinical research has focused on the use of copper-radiolabeled Pyruvaldehyde bis(thiosemicarbazone), such as ⁶²Cu-PTSM and ⁶⁴Cu-PTSM, as a positron emission tomography (PET) tracer for imaging tissue perfusion. nih.govresearchgate.netresearchgate.netnih.gov As a neutral, lipophilic complex, Cu-PTSM can readily diffuse across cell membranes and is retained within cells, making it an effective marker for blood flow.
Preclinical studies in various animal models have validated its use for assessing perfusion in several key organ systems:
Brain: In rat models, Cu-PTSM exhibited excellent uptake and retention in the brain, demonstrating a distribution pattern similar to that of microspheres, a gold standard for blood flow measurement. Studies in baboons also confirmed high extraction efficiency in the brain, supporting its use for cerebral perfusion PET imaging. nih.gov The compound's retention is linked to the reduction of Cu(II) to Cu(I) within the mitochondria, particularly involving complex I of the electron transport chain.
Heart: Similar to the brain, Cu-PTSM shows significant uptake in the myocardium of rats, correlating with blood flow. While it has shown promise in detecting coronary artery disease in human studies, some animal studies have noted species-dependent interactions that can affect quantification at high flow rates. nih.gov
Kidneys: The kidneys are involved in the clearance of Cu-PTSM, and studies have shown its uptake can be correlated with regional renal perfusion.
The ability of Cu-PTSM to act as a perfusion tracer has also been extended to tumor tissues. In dogs with spontaneous soft-tissue neoplasms, a strong linear correlation was found between tumor perfusion measured with ⁶²Cu-PTSM and that measured with radiolabeled microspheres.
In Vivo Monitoring of Cell Trafficking via PET Imaging
PET imaging with cells labeled ex vivo with ⁶⁴Cu-PTSM has emerged as a powerful technique for monitoring cell trafficking in vivo. This method allows for the non-invasive, quantitative, and longitudinal tracking of therapeutic cells, such as immune cells or stem cells, throughout the body.
The process involves incubating the cells of interest with ⁶⁴Cu-PTSM, which diffuses into the cells and becomes trapped. nih.gov These radiolabeled cells are then administered to the animal model, and their migration and localization can be monitored over time using PET.
Key findings from preclinical studies in mice include:
Cell Viability: The labeling procedure with ⁶⁴Cu-PTSM has been shown not to significantly interfere with the viability and proliferation rate of the labeled cells. nih.gov
Tracking Duration: The 12.7-hour half-life of ⁶⁴Cu allows for cell tracking over extended periods, up to 24–36 hours, which is an advantage over shorter-lived isotopes like ¹⁸F. nih.gov
Observed Trafficking Patterns: Following intravenous injection in mice, ⁶⁴Cu-PTSM-labeled C6 glioma cells were observed to traffic initially to the lungs and subsequently to the liver. nih.gov Similarly, labeled lymphocytes showed a transient accumulation in the spleen. nih.gov Tracking of mesenchymal stem cells has also demonstrated initial accumulation in the lungs.
It is important to note that some studies have observed a degree of efflux of the ⁶⁴Cu label from the cells over time, which is a consideration for long-term tracking studies.
Biodistribution and Excretion Profiles in Rodents
Understanding the biodistribution and excretion pathways of Pyruvaldehyde bis(thiosemicarbazone) is crucial for both its imaging and therapeutic applications. Studies using radiolabeled Cu-PTSM in various rodent models have provided detailed insights into its fate in the body.
Following intravenous administration of free ⁶⁴Cu-PTSM in mice, the tracer is rapidly cleared from the blood and primarily localizes in the liver. When administered intraperitoneally in hamsters, ⁶⁴Cu-PTSM enters the bloodstream and distributes to all major organs, including the heart, brain, and lungs, with maximum uptake typically observed around 120 minutes post-injection.
The primary routes of clearance are through the hepatobiliary and renal systems. The liver shows significant uptake, followed by accumulation in the intestines, indicating hepatobiliary excretion. A study in fibrosarcoma-bearing rats showed significant tumor uptake at 2 hours post-injection, with favorable tumor-to-muscle and tumor-to-blood ratios.
Table 1: Biodistribution of ⁶⁴Cu-PTSM in Nontumor-Bearing Hamsters (Intraperitoneal Injection) Data represents the percentage of injected dose per gram (%ID/g) and is adapted from Lewis et al. (2002).
| Organ | 5 min | 30 min | 120 min | 240 min |
|---|---|---|---|---|
| Blood | 0.44 ± 0.10 | 1.13 ± 0.17 | 1.34 ± 0.32 | 1.05 ± 0.08 |
| Heart | 0.81 ± 0.21 | 2.10 ± 0.45 | 2.76 ± 0.48 | 2.14 ± 0.22 |
| Lungs | 0.69 ± 0.13 | 1.63 ± 0.28 | 2.01 ± 0.40 | 1.68 ± 0.14 |
| Liver | 5.37 ± 0.50 | 12.7 ± 1.95 | 15.6 ± 1.76 | 13.9 ± 1.14 |
| Spleen | 0.50 ± 0.09 | 0.96 ± 0.15 | 1.25 ± 0.22 | 1.05 ± 0.10 |
| Kidneys | 2.70 ± 0.34 | 7.91 ± 1.25 | 10.3 ± 1.11 | 8.89 ± 0.84 |
| Brain | 0.31 ± 0.05 | 0.77 ± 0.11 | 0.94 ± 0.16 | 0.72 ± 0.07 |
Impact of Hormonal Status on Antitumor Activity
Similarly, there is a lack of specific published research on the impact of hormonal status (e.g., estrogen or androgen levels) on the antitumor activity of Pyruvaldehyde bis(thiosemicarbazone) in preclinical models. The influence of the hormonal environment on cancer therapy is a critical area of investigation for many treatments, but studies specifically addressing this for Pyruvaldehyde bis(thiosemicarbazone) were not found in the searched literature.
Therapeutic Applications in Models of Cancer Spillage
A significant preclinical application of Pyruvaldehyde bis(thiosemicarbazone) has been demonstrated in a model of cancer spillage, which can occur during surgical procedures like laparoscopic colectomy. This spillage can lead to the implantation of cancer cells at wound sites and the development of peritoneal carcinomatosis.
A study using a well-established hamster model tested the efficacy of ⁶⁴Cu-PTSM in preventing tumor growth at trocar wound sites following the intraperitoneal injection of human colon cancer cells (GW39). The study found that ⁶⁴Cu-PTSM was highly effective at inhibiting the implantation and growth of these disseminated cancer cells.
Table 2: Efficacy of ⁶⁴Cu-PTSM in Preventing Tumor Growth in a Hamster Cancer Spillage Model Data adapted from Lewis et al. (2002).
| Treatment Group | Number of Wound Sites | Wound Sites with Macroscopic Tumor | Percentage of Tumor-Positive Sites |
|---|---|---|---|
| Saline (Control) | 25 | 24 | 96% |
| 1 mCi ⁶⁴Cu-PTSM | 24 | 10 | 42% |
| 3 mCi ⁶⁴Cu-PTSM | 20 | 1 | 5% |
The results showed a clear dose-dependent therapeutic effect, with the highest dose completely preventing the formation of macroscopic tumors. This highlights the potential of ⁶⁴Cu-PTSM as a localized radiotherapeutic agent to ablate residual cancer cells within the peritoneal cavity after surgery.
Structure Activity Relationship Sar Studies and Rational Design
Correlating Ligand Structure with Biological Activity
The biological activity of Pyruvaldehyde bis(thiosemicarbazone) is not a monolithic property but rather a finely tunable characteristic dependent on its molecular structure. Key areas of investigation have focused on the impact of substitutions at the terminal nitrogen atoms, the nature of the diketone backbone, the compound's lipophilicity, and the steric and electronic effects influencing metal chelation.
Impact of N-Substitution on Biological Parameters
Substitution at the terminal N4-positions of the thiosemicarbazone moieties has a significant, albeit lesser, effect on the redox potential of the resulting metal complexes compared to modifications of the diketone backbone. However, N-substitution is a primary determinant of the compound's lipophilicity. The addition of alkyl groups at these positions can be used to fine-tune the molecule's solubility in lipids, which in turn influences its ability to cross cell membranes.
Influence of the Diketone Backbone on Efficacy
The diketone backbone of bis(thiosemicarbazone) ligands is a critical determinant of the biological and physicochemical properties of their metal complexes. The nature of the substituents on the imine carbons (the "backbone") has a profound impact on the redox potential of the corresponding copper(II) complexes. This is a key factor in their application as hypoxia imaging agents, where the selectivity for hypoxic tissues is highly correlated with the Cu(II)/Cu(I) redox potential. researchgate.net
Studies comparing a series of copper bis(thiosemicarbazone) complexes have shown that the number of alkyl groups on the diimine backbone is the most important factor in determining the redox potential. researchgate.net For example, the addition of methyl groups to the backbone, as in going from glyoxal (B1671930) bis(thiosemicarbazone) (GTS) to pyruvaldehyde bis(thiosemicarbazone) (PTS) and then to diacetyl bis(thiosemicarbazone) (ATS), progressively lowers the Cu(II)/Cu(I) redox potential. This trend is crucial for designing complexes that are selectively reduced and trapped in the more reducing environment of hypoxic cells. researchgate.net
| Compound | Diketone Backbone | Number of Backbone Alkyl Groups | Cu(II)/Cu(I) Redox Potential (V vs. Ag/AgCl) |
| Cu(GTSM) | Glyoxal | 0 | -0.37 |
| Cu(PTSM) | Pyruvaldehyde | 1 | -0.42 |
| Cu(ATSM) | Diacetyl | 2 | -0.49 |
This table illustrates the effect of increasing alkylation on the diketone backbone on the redox potential of the corresponding copper(II) bis(N4-methylthiosemicarbazone) complexes. Data synthesized from multiple sources for comparative purposes.
This deliberate modification of the diketone backbone allows for the fine-tuning of the redox properties, which is a cornerstone of the rational design of hypoxia-selective agents. nih.gov
Relationship between Lipophilicity and Cellular Uptake/Distribution
The ability of Pyruvaldehyde bis(thiosemicarbazone) and its metal complexes to enter cells is heavily dependent on their lipophilicity, a measure of their ability to dissolve in fats and lipids. As neutral and lipophilic molecules, these complexes can readily diffuse across the lipid bilayers of cell membranes. nih.govnih.gov The lipophilicity is often quantified by the partition coefficient (log P), which measures the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol (B41247) and water.
Systematic modifications to the ligand structure, particularly through N-substitution, allow for the control of lipophilicity. rsc.org A well-defined relationship exists between the alkylation patterns of the ligand and the lipophilicity of the resulting copper complexes. rsc.org This, in turn, influences the biodistribution of the compound when used as a radiopharmaceutical. For instance, the copper complex of Pyruvaldehyde bis(N4-methylthiosemicarbazone), Cu-PTSM, is a lipophilic complex that demonstrates rapid diffusion into cells and has been evaluated for measuring tissue blood flow. nih.govnih.gov
| Compound | Log P |
| Cu-PTS | -0.11 |
| Cu-PTSM | 0.54 |
| Cu-PTSM₂ | 1.19 |
| Cu-PTSE | 1.11 |
This table shows the impact of N-substitution on the lipophilicity (log P) of copper(II) pyruvaldehyde bis(thiosemicarbazone) complexes. Data extracted from a study on the binding of these complexes to serum albumin. nih.gov
The cellular uptake and retention mechanisms are complex, involving passive diffusion driven by lipophilicity, followed by intracellular reduction and trapping of the metal ion. nih.gov Therefore, optimizing lipophilicity is a key strategy in the design of effective diagnostic and therapeutic agents based on Pyruvaldehyde bis(thiosemicarbazone).
Steric and Electronic Effects on Metal Chelation
The formation of a stable complex between Pyruvaldehyde bis(thiosemicarbazone) and a metal ion is fundamental to its biological activity. The stability and geometry of this metal complex are influenced by both steric and electronic effects of substituents on the ligand. Thiosemicarbazones typically act as chelating ligands, forming stable five-membered rings with transition metal ions through the sulfur and azomethine nitrogen atoms. mdpi.com
Steric effects arise from the spatial arrangement of atoms. Bulky substituents near the coordination site can hinder the approach of the metal ion, potentially weakening the metal-ligand bond or altering the coordination geometry. For some thiosemicarbazone complexes, steric effects in the ligands have been shown to play a more significant role than electronic effects in their catalytic activity. researchgate.net
Electronic effects relate to the electron-donating or electron-withdrawing nature of the substituents. Electron-donating groups can increase the electron density on the donor atoms (sulfur and nitrogen), thereby strengthening the bond with the metal ion. Conversely, electron-withdrawing groups can decrease the electron density, potentially leading to a less stable complex. These electronic modifications can also influence the redox potential of the metal center.
In the context of bis(thiosemicarbazone) complexes, alkylation at the backbone carbon atoms can increase the backbone C-C bond length, allowing the metal ion to fit better into the ligand cavity, resulting in shorter Cu-S bonds. rsc.org This demonstrates a subtle interplay between steric and electronic factors that fine-tunes the structure of the metal complex and, consequently, its biological properties.
Rational Design Principles for Enhanced Therapeutic/Diagnostic Agents
The insights gained from SAR studies provide the foundation for the rational design of novel Pyruvaldehyde bis(thiosemicarbazone) derivatives with improved therapeutic or diagnostic properties. By understanding how specific structural modifications impact biological function, scientists can engineer molecules with desired characteristics, such as enhanced selectivity for target tissues or improved efficacy.
Engineering of Redox Potentials for Specific Biological Selectivity
A prime example of the power of rational design in this field is the engineering of the redox potentials of copper-bis(thiosemicarbazone) complexes to achieve selectivity for hypoxic tissues. Hypoxia, or low oxygen concentration, is a characteristic feature of many solid tumors and is associated with resistance to therapy and poor prognosis.
The hypoxia-selective trapping of copper-bis(thiosemicarbazone) complexes is predicated on their reduction from Cu(II) to Cu(I) within the cell. The intracellular environment of hypoxic cells is more reducing than that of normoxic cells. By tuning the redox potential of the copper complex, it is possible to design agents that are stable and readily wash out of normoxic tissues but are reduced and trapped in hypoxic tissues. researchgate.net
As previously discussed, the redox potential is strongly correlated with the alkyl substitution pattern on the diimine backbone of the ligand. researchgate.net This provides a clear strategy for rational design:
Less negative redox potential: Complexes with fewer or no alkyl groups on the backbone (e.g., Cu-GTSM) are more easily reduced and tend to be trapped non-selectively in both normoxic and hypoxic cells.
More negative redox potential: Increasing the alkyl substitution on the backbone (e.g., Cu-ATSM) results in a more negative redox potential, making the complex more difficult to reduce. These complexes are more likely to be selectively reduced and retained only in the more reducing environment of hypoxic cells. researchgate.net
This principle has been successfully applied to develop copper-bis(thiosemicarbazone) complexes as positron emission tomography (PET) imaging agents for hypoxia. rsc.orgacs.org The ability to independently control the redox potential and lipophilicity through modifications to the diketone backbone and the N-termini, respectively, allows for the optimization of radiopharmaceuticals with strong selectivity for hypoxic tissues. nih.gov Density functional theory (DFT) calculations have further elucidated the electronic properties underlying these structure-activity relationships, showing that the ligand alkylation pattern influences the energy and nature of the lowest unoccupied molecular orbital (LUMO), which in turn correlates with hypoxia selectivity and redox potential. nih.gov
Design of Hypoxia-Targeting Agents
The rational design of hypoxia-targeting agents based on pyruvaldehyde bis(thiosemicarbazone) and its analogs is centered on the principle of reductive trapping. This mechanism leverages the unique, more reducing environment of hypoxic cells compared to normoxic tissues. The core strategy involves creating copper(II) bis(thiosemicarbazone) complexes that are readily taken up by cells but are only reduced to their copper(I) form and trapped intracellularly under hypoxic conditions.
A key determinant of this hypoxia selectivity is the Cu(II)/Cu(I) redox potential of the complex. Research has demonstrated a strong correlation between this electrochemical property and the hypoxia-selective retention of these compounds. nih.gov Complexes with redox potentials at the lower, more negative end of the range are essential for achieving high hypoxia selectivity. nih.govresearchgate.net In normoxic tissues, these complexes are not easily reduced by endogenous reductants and can be cleared from the cells, a process often referred to as "wash-out". acs.org Conversely, the more reducing environment characteristic of hypoxic tumors facilitates the reduction of the Cu(II) complex to its Cu(I) form, leading to its accumulation. acs.org
Structure-activity relationship (SAR) studies have been instrumental in elucidating how the molecular structure of the bis(thiosemicarbazone) ligand can be modified to fine-tune the redox potential of the corresponding copper complex. A pivotal factor in modulating this redox potential is the pattern of alkyl substitution on the ligand framework, particularly on the diimine backbone. nih.govresearchgate.net Increasing the number of alkyl groups on this backbone has been shown to lower the Cu(II)/Cu(I) redox potential. researchgate.net
For instance, the copper complex of diacetyl-bis(N4-methylthiosemicarbazone), known as Cu-ATSM, has an additional methyl group on the diimine backbone compared to the copper complex of pyruvaldehyde bis(N4-methylthiosemicarbazone) (Cu-PTSM). This structural modification results in a lower redox potential for Cu-ATSM, which is less readily reduced by mitochondrial electron transport chain components than Cu-PTSM. researchgate.net This difference in redox potential is directly linked to their differing hypoxia selectivity. Cu-PTSM exhibits high cellular uptake regardless of oxygen concentration, whereas Cu-ATSM demonstrates significantly enhanced uptake and retention in tumor cells under hypoxic conditions. researchgate.net This makes Cu-ATSM a more effective agent for specifically imaging hypoxic tissues. nih.gov
The following table summarizes the relationship between the substitution pattern on the bis(thiosemicarbazone) ligand, the resulting redox potential of the copper complex, and its observed hypoxia selectivity.
| Compound Analogue | Substitution on Diimine Backbone | Cu(II/I) Redox Potential (E½ vs. Fc/Fc+) | Hypoxia Selectivity (Hypoxic:Normoxic Uptake Ratio) |
| Cu-GTSM | No alkyl groups (Glyoxal backbone) | High (less negative) | Low |
| Cu-PTSM | One methyl group (Pyruvaldehyde backbone) | Intermediate | Moderate |
| Cu-ATSM | Two methyl groups (Diacetyl backbone) | Low (more negative) | High |
Note: The data presented are illustrative of the established trend. Exact values can vary based on experimental conditions.
This targeted design approach, modifying the ligand structure to control the electrochemical properties of the metal complex, allows for the development of agents with improved specificity for hypoxic regions in tumors.
Modulation of Metal Complex Stability for Tuned Pharmacodynamics
The pharmacodynamics of pyruvaldehyde bis(thiosemicarbazone) metal complexes are critically influenced by the stability of the complex, particularly after intracellular reduction. The selective retention of these agents in hypoxic cells is not solely dependent on the initial Cu(II)/Cu(I) redox potential, but also on the chemical fate and stability of the resulting Cu(I) species. nih.gov The rational design of these agents, therefore, also involves modulating the stability of the reduced complex to achieve the desired biological activity.
Upon entering a cell, the neutral, lipophilic Cu(II) complex can undergo reduction to a Cu(I) complex. The stability of this reduced form dictates whether the copper ion is retained within the cell or if the complex reoxidizes and is cleared. nih.gov Research has revealed a significant difference in the stability of the reduced forms of hypoxia-selective and non-selective bis(thiosemicarbazone) complexes. nih.govresearchgate.net
For non-selective complexes like Cu-PTSM, the corresponding Cu(I) species is labile and dissociates almost immediately upon its formation. nih.govresearchgate.net This dissociation releases the copper ion and the free ligand, which can then be metabolized or otherwise processed by the cell. This rapid decomposition of the reduced complex contributes to its retention in all cells, as the released copper can bind to intracellular components, independent of the oxygen level. researchgate.net
In stark contrast, the reduced form of hypoxia-selective analogues, such as Cu-ATSM, is significantly more stable. nih.gov The Cu(I)ATSM complex does not readily dissociate. Instead, it can be rapidly re-oxidized back to the stable Cu(II)ATSM form by molecular oxygen. nih.gov This property is central to its hypoxia-selective mechanism. In normoxic cells with abundant oxygen, the reduced complex is quickly re-oxidized to the original Cu(II) form, which can then be transported out of the cell, leading to low net retention. In hypoxic cells, the low oxygen concentration slows down this re-oxidation process. The more stable Cu(I) species persists for a longer duration, leading to its entrapment and accumulation within the target hypoxic tissue.
The stability of the reduced complex is also influenced by the electronic structure of the ligand, which is determined by its alkylation pattern. The LUMO (Lowest Unoccupied Molecular Orbital) of hypoxia-selective complexes like Cu-ATSM is predominantly metal-based. In contrast, for non-selective complexes like Cu-PTSM, the LUMO is primarily ligand-based. nih.gov This difference in electronic structure upon reduction influences the stability and subsequent fate of the complex within the cell.
The table below outlines the relationship between the stability of the reduced Cu(I) complex and the resulting pharmacodynamic behavior.
| Complex | Stability of Reduced Cu(I) Form | Fate in Normoxic Cells | Fate in Hypoxic Cells | Resulting Pharmacodynamic Profile |
| Cu-PTSM | Labile, dissociates immediately | Reduction followed by dissociation and trapping | Reduction followed by dissociation and trapping | Non-selective retention (Perfusion agent) |
| Cu-ATSM | More stable, does not readily dissociate | Reduction followed by rapid re-oxidation and efflux | Reduction and slower re-oxidation, leading to trapping | Hypoxia-selective retention (Hypoxia imaging agent) |
By tuning the ligand structure to not only achieve an optimal redox potential but also to confer stability to the reduced Cu(I) state, it is possible to design bis(thiosemicarbazone) complexes with pharmacodynamics specifically tailored for targeting the hypoxic microenvironment of tumors.
Advanced Analytical Characterization and Computational Approaches
Spectroscopic and Diffraction Techniques for Structural Elucidation
Spectroscopic and diffraction methods are foundational in confirming the identity and three-dimensional structure of Pyruvaldehyde bis(thiosemicarbazone).
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Pyruvaldehyde bis(thiosemicarbazone) in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov
In ¹H NMR spectroscopy of thiosemicarbazone derivatives, characteristic signals are observed for the various protons. westmont.edu The hydrazinic proton (N-H) typically appears as a downfield signal. westmont.edu Aromatic proton signals can also be identified in their expected regions. researchgate.net For instance, in related bis(thiosemicarbazone) compounds, the aromatic protons of an isatin (B1672199) ring were detected between δ 7.26 and 7.79 ppm. researchgate.net
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The signals for carbon atoms are influenced by their chemical environment, with atoms bonded to electronegative elements like nitrogen and sulfur appearing at different chemical shifts. researchgate.net The structural identification of novel bis(thiosemicarbazone) derivatives has been successfully achieved using a combination of FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopic methods. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Thiosemicarbazone Derivatives
| Proton Type | Chemical Shift (ppm) Range |
|---|---|
| Hydrazinic (N-H) | Downfield region (e.g., > 9.0 ppm) |
| Aromatic (Ar-H) | 7.0 - 8.0 |
| Methyl (CH₃) | 2.0 - 3.0 |
| Azomethine (CH=N) | ~8.0 |
Note: Specific chemical shifts can vary based on the solvent and specific molecular structure.
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of Pyruvaldehyde bis(thiosemicarbazone), confirming its elemental composition. The mass spectrum of pure Pyruvaldehyde bis(N4-methylthiosemicarbazone) (PTSM) has been utilized in its characterization. researchgate.net
The fragmentation of thiosemicarbazones under mass spectrometry conditions can be complex. Studies on related compounds have shown that they can undergo thermal decay in the injection port of a gas chromatograph-mass spectrometer (GC/MS). scirp.org The mass spectra may reveal not only the molecular ion but also fragments resulting from the dissociation of the molecule. scirp.org For some thiosemicarbazones, the molecular ion may not be observed due to the easy loss of small molecules like ammonia (B1221849). scirp.org
For example, studies on Pd(II) complexes of 4(N)-substituted thiosemicarbazones have shown a distorted square planar geometry around the palladium ion. researchgate.net In these structures, the thiosemicarbazone ligand coordinates to the metal through its nitrogen and sulfur atoms, forming a five-membered ring. researchgate.net The coordination often occurs in the thiol form of the ligand. researchgate.net This technique is crucial for understanding how Pyruvaldehyde bis(thiosemicarbazone) might interact and coordinate with metal ions.
Table 2: Illustrative Crystallographic Data for a Thiosemicarbazone Metal Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 16.456(7) |
| c (Å) | 12.876(5) |
| β (°) | 109.87(3) |
| Volume (ų) | 2016.9(14) |
Note: This is example data for a related compound to illustrate the type of information obtained.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study the electronic transitions within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of Pyruvaldehyde bis(thiosemicarbazone) displays characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration is typically observed in the region of 3300-3400 cm⁻¹. The C=S (thione) stretching vibration is also a key indicator. The absence of a C=O stretching band confirms the formation of the thiosemicarbazone. ijstr.org The azomethine (C=N) stretching frequency is also an important characteristic peak. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Bis(thiosemicarbazone) derivatives typically show absorption bands in the UV-Vis region due to π → π* and n → π* transitions of the aromatic rings, the C=S group, and the CH=N imine group. nih.govresearchgate.net These spectra can be influenced by the solvent and the presence of metal ions.
Table 3: Key IR Absorption Frequencies for Thiosemicarbazones
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | ~3365 |
| C=N (azomethine) stretch | ~1610-1630 |
| N-N stretch | ~1480 |
Source: Data adapted from studies on related thiosemicarbazone derivatives. researchgate.netijstr.org
Electrochemical Analysis
Electrochemical methods are vital for probing the redox properties of Pyruvaldehyde bis(thiosemicarbazone), particularly in the context of its metal complexes.
Cyclic voltammetry (CV) is a key technique used to investigate the reduction and oxidation processes of Pyruvaldehyde bis(thiosemicarbazone) and its metal complexes. This technique provides qualitative information about redox processes and thermodynamic parameters. nih.gov
Studies on copper(II) bis(thiosemicarbazone) complexes have used cyclic voltammetry to characterize their electrochemical behavior. acs.org The voltammograms of these complexes can reveal information about the stability of the different oxidation states of the central metal ion (e.g., Cu(II) vs. Cu(I)). The redox potentials are sensitive to the substituents on the bis(thiosemicarbazone) ligand and the solvent system used. acs.org For example, the reduction of a Cu(II) complex to a Cu(I) species can be observed, and the stability of the resulting anion can be assessed on the experimental timescale. acs.org
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Pyruvaldehyde bis(thiosemicarbazone) | - |
| Pyruvaldehyde bis(N4-methylthiosemicarbazone) | PTSM |
Anodic Stripping Voltammetry (for modified electrodes)
Anodic Stripping Voltammetry (ASV) is an electrochemical technique used for the quantitative determination of trace metal ions. The method involves a preconcentration step where the target metal ion is deposited onto a working electrode, followed by a stripping step where the deposited metal is oxidized and the resulting current is measured. The peak current is proportional to the concentration of the analyte in the sample.
For enhanced sensitivity and selectivity, chemically modified electrodes (CMEs) are often employed. researchgate.net These electrodes are functionalized with specific ligands that can selectively bind to the target metal ions, improving the efficiency of the preconcentration step. Pyruvaldehyde bis(thiosemicarbazone), with its nitrogen and sulfur donor atoms, can act as an effective chelating agent for various metal ions.
An electrode modified with Pyruvaldehyde bis(thiosemicarbazone) could be used in an ASV setup for trace metal analysis. The general procedure would involve:
Preconcentration: The modified electrode is immersed in the sample solution, and a negative potential is applied. Metal ions from the solution chelate with the Pyruvaldehyde bis(thiosemicarbazone) on the electrode surface and are reduced to their metallic state.
Stripping: The potential is then scanned in the positive direction. The deposited metal is stripped from the electrode (oxidized back into ions), generating a current peak at a potential characteristic of the metal.
This approach can offer low detection limits and the ability to perform speciation analysis. The performance of such a modified electrode, including factors like sensitivity, selectivity, and stability, would be evaluated using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. nih.gov
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. abo.fi These methods are crucial for characterizing the thermal stability and phase behavior of compounds like Pyruvaldehyde bis(thiosemicarbazone).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. uni-siegen.de It provides information about thermal stability, decomposition temperatures, and the composition of the material. Differential Thermal Analysis (DTA) simultaneously measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. uni-siegen.deeag.com DTA detects thermal events like phase transitions, melting, and decomposition, indicating whether they are exothermic (releasing heat) or endothermic (absorbing heat). uni-siegen.de
When analyzing a compound like Pyruvaldehyde bis(thiosemicarbazone), the combined TGA-DTA technique can reveal:
Dehydration: Initial mass loss at lower temperatures corresponding to an endothermic DTA peak would indicate the loss of water molecules.
Thermal Stability: The temperature at which significant mass loss begins indicates the onset of decomposition.
Decomposition Stages: The TGA curve may show multiple steps, indicating a multi-stage decomposition process. Each stage can be correlated with endothermic or exothermic peaks on the DTA curve to understand the nature of the decomposition reactions. researchgate.net
Below is a representative table illustrating the type of data obtained from a TGA-DTA analysis of a thiosemicarbazone derivative.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Peak Temperature (°C) (DTA) | Thermal Event |
|---|---|---|---|---|
| 1 | 80 - 150 | 5.5 | 120 | Endothermic |
| 2 | 200 - 350 | 35.2 | 280 | Exothermic |
| 3 | 350 - 500 | 48.9 | 410 | Exothermic |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com DSC is used to study thermal transitions and to determine thermodynamic properties. nih.gov
For Pyruvaldehyde bis(thiosemicarbazone), DSC analysis can provide quantitative information on:
Melting Point: A sharp endothermic peak on the DSC thermogram indicates the melting temperature of the compound.
Enthalpy of Fusion (ΔHfus): The area under the melting peak is directly proportional to the energy required to melt the sample.
Purity: The shape and sharpness of the melting peak can be used to assess the purity of the compound. Impurities typically broaden the melting peak and lower the melting point.
Phase Transitions: Solid-solid phase transitions, which involve a change in crystal structure, can be detected as endothermic or exothermic peaks. rsc.org
Future Directions and Research Gaps
Development of Novel Pyruvaldehyde bis(thiosemicarbazone) Derivatives
The development of novel derivatives of Pyruvaldehyde bis(thiosemicarbazone) is a crucial step towards enhancing its therapeutic index. The synthesis of new thiosemicarbazone analogs is an active area of research, with the goal of improving efficacy and overcoming limitations such as poor water solubility. mdpi.com Structural modifications to the core PTS molecule can significantly impact its biological activity.
One promising strategy involves the synthesis of hybrid ligands. For instance, a series of hybrid ligands derived from 4-methyl-3-thiosemicarbazide and hydrazinecarbothioic acid O-alkyl esters have been synthesized and chelated with copper, nickel, and zinc. nih.gov The resulting copper complexes, in particular, demonstrated potent and cancer-selective antiproliferative effects, with GI50 values in the nanomolar range against lung adenocarcinoma cells. nih.gov These hybrid complexes also exhibited greater activity against certain cancer cells compared to established bis(thiosemicarbazone) copper complexes like Cu(ATSM). nih.gov
Another approach is the creation of dissymmetrically substituted bis(thiosemicarbazone) copper complexes. These derivatives, with varying redox and lipophilic properties, have been investigated for their potential as radiopharmaceuticals for positron emission tomography (PET), highlighting the versatility of modifying the PTS scaffold. mdpi.com The synthesis of thiosemicarbazones is generally achieved through a condensation reaction between thiosemicarbazide (B42300) and an appropriate aldehyde or ketone. nih.gov In the case of bis(thiosemicarbazones) like PTS, a dione (B5365651) is used as the starting ketone. nih.gov
Future research in this area should focus on creating a diverse library of PTS derivatives with systematic modifications to the backbone and terminal nitrogen atoms. This will allow for a comprehensive structure-activity relationship (SAR) analysis to identify key structural features that govern potency, selectivity, and pharmacokinetic properties.
Elucidation of Further Specific Molecular Targets and Pathways
While the ability of thiosemicarbazones to chelate metal ions and generate reactive oxygen species (ROS) is believed to be central to their biological activity, a detailed understanding of their specific molecular targets and the pathways they modulate is still emerging. ontosight.ai It is known that thiosemicarbazones can exhibit potent inhibitory effects against certain enzymes and proteins implicated in disease pathways. ontosight.ai
For copper complexes of PTS derivatives, such as Copper pyruvaldehyde bis(N4-methylthiosemicarbazone) (Cu-PTSM), research has pointed towards the mitochondrial electron transport chain as a key player. nih.gov Studies have shown that the reduction of Cu-PTSM is specifically initiated by the mitochondrial enzymatic system and is dependent on NADH. nih.govnih.gov In particular, complex I of the electron transport chain appears to be directly involved in the reduction of Cu-PTSM in brain mitochondria. nih.govu-fukui.ac.jp This finding suggests that Cu-PTSM could potentially be used to image mitochondrial function. nih.gov
Computational studies, such as molecular docking, can also aid in identifying potential protein targets. For other novel thiosemicarbazone derivatives, enzymes like ADAMTS5 have been identified as favorable targets. uoa.gr Future research should employ a combination of experimental and computational approaches to identify and validate the specific molecular targets of PTS and its derivatives. Techniques like thermal shift assays, affinity chromatography, and photoaffinity labeling can be used to pull down binding partners. A deeper understanding of the downstream signaling pathways affected by PTS is also necessary to fully comprehend its mechanism of action.
Optimization of Metal Chelate Properties for Targeted Delivery
The ability of Pyruvaldehyde bis(thiosemicarbazone) to act as a tetradentate ligand, coordinating with metal ions through its nitrogen and sulfur atoms, is fundamental to its biological activity. nih.gov The resulting metal complexes often exhibit enhanced therapeutic properties compared to the ligand alone. researchgate.net The choice of the metal ion and the structural features of the thiosemicarbazone ligand can significantly influence the properties of the resulting chelate, including its stability, redox potential, and lipophilicity.
Optimizing these properties is key to achieving targeted delivery and minimizing off-target effects. For instance, the development of antibody-drug conjugates (ADCs) represents a promising strategy for targeted delivery. rsc.org In this approach, a thiosemicarbazone derivative is linked to an antibody that specifically recognizes a protein overexpressed on the surface of cancer cells. rsc.org This ensures that the cytotoxic payload is delivered preferentially to the tumor site. The position of the linker on the thiosemicarbazone scaffold has been shown to significantly influence the cytotoxicity of the resulting ADC. rsc.org
The biodistribution of radiolabeled bis(thiosemicarbazone) complexes is also highly sensitive to the nature of the substituents on the ligand backbone. acs.org This highlights the potential for fine-tuning the structure of PTS to control where the metal complex accumulates in the body. Future research should focus on developing PTS-metal complexes with tailored properties for specific applications. This includes designing chelates that are stable in circulation but release the active metal ion or ligand at the target site in response to specific stimuli, such as changes in pH or redox potential.
Exploration of New Therapeutic Modalities
Beyond its established role as a potential anticancer agent, Pyruvaldehyde bis(thiosemicarbazone) and its derivatives could be explored for new therapeutic modalities. The unique properties of these compounds, particularly their metal-chelating ability and their capacity to be radiolabeled, open up possibilities in theranostics, combining therapeutic and diagnostic applications.
One such area is in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease, which are often associated with metal dyshomeostasis and oxidative stress. nih.govmonash.edu Bis(thiosemicarbazone) metal complexes, being small, orally bioavailable, and capable of crossing the blood-brain barrier, have shown promise in animal models of these diseases by helping to restore metal balance. nih.govresearchgate.net
Another novel application could be in combination with advanced cancer therapies like Boron Neutron Capture Therapy (BNCT) and Photodynamic Therapy (PDT). BNCT is a binary therapy that involves the selective accumulation of a boron-10 (B1234237) (¹⁰B) compound in tumor cells, followed by irradiation with thermal neutrons. nih.govmdpi.com This leads to a nuclear reaction that selectively destroys the cancer cells. nih.gov Similarly, PDT uses a photosensitizer that, upon activation by light, generates cytotoxic reactive oxygen species. rsc.org While not yet directly demonstrated for PTS, its metal-chelating properties could be exploited to deliver boron-containing moieties or to act as a carrier for photosensitizers, thereby integrating PTS into these targeted therapeutic strategies. The development of such multi-component systems represents a significant but potentially rewarding research direction.
Integration of Multi-Omics Approaches for Comprehensive Understanding
To gain a comprehensive understanding of the biological effects of Pyruvaldehyde bis(thiosemicarbazone) and to identify potential biomarkers of response or toxicity, the integration of multi-omics approaches is essential. ufz.dersc.org These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of the molecular changes induced by a compound. mdpi.commdpi.com
By combining these different layers of biological information, researchers can move beyond a single target or pathway and appreciate the complex network of interactions that are perturbed by PTS. rsc.org For example, proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in metabolic pathways. mdpi.com
A multi-omics study could, for instance, compare the molecular profiles of cancer cells that are sensitive and resistant to PTS treatment. This could lead to the identification of predictive biomarkers that can help select patients who are most likely to benefit from PTS-based therapies. Furthermore, integrating omics data with clinical and histopathological parameters can facilitate the interpretation of the data and provide a more complete picture of the drug's effects. ufz.de While multi-omics datasets for toxicological research are still relatively rare, their application to the study of compounds like PTS holds immense potential for accelerating their development and clinical translation. ufz.de
Q & A
Q. What are the standard synthetic routes for pyruvaldehyde bis(thiosemicarbazone) (PTSM) and its metal complexes?
- Methodological Answer : PTSM is synthesized via condensation of pyruvaldehyde with thiosemicarbazide derivatives under reflux in ethanol or methanol. Metal complexes (e.g., Cu, Pd, Co) are formed by reacting PTSM with metal salts (e.g., CuCl₂, PdCl₂) in a 1:1 or 2:1 ligand-to-metal ratio. Solvent choice (DMF, methanol) and pH control are critical to avoid undesired solvent coordination or hydrolysis . For example, Pd(II) complexes require inert atmospheres to stabilize oxidation states during synthesis .
Q. Which spectroscopic and structural characterization methods are essential for confirming PTSM and its complexes?
- Methodological Answer :
- FT-IR : Confirm thiosemicarbazone coordination via ν(N–H) (3200–3300 cm⁻¹), ν(C=S) (750–800 cm⁻¹), and shifts in ν(C=N) (1600–1650 cm⁻¹) upon metal binding .
- NMR : ¹H/¹³C NMR identifies substituent effects on the ligand backbone (e.g., N4-methyl vs. N4-dimethyl groups) .
- X-ray crystallography : Resolves coordination geometry (e.g., square-planar Pd(II) complexes) and hydrogen-bonding networks critical for stability .
Q. What metals are commonly coordinated with PTSM, and how does metal choice influence biological activity?
- Methodological Answer : Cu(II), Pd(II), and Co(II) are frequently used. Cu-PTSM complexes exhibit redox activity for PET imaging (e.g., ⁶²Cu-labeled PTSM for myocardial perfusion) , while Pd-PTSM shows antitumor activity via DNA intercalation . Zinc complexes are less cytotoxic but useful for structural comparisons .
Advanced Research Questions
Q. How can researchers address contradictions in reported antitumor efficacy across PTSM-metal complexes?
- Methodological Answer : Discrepancies arise from substituent variations (e.g., N4-methyl vs. N4-dimethyl groups altering lipophilicity) and assay conditions (cell line specificity). Systematic studies should:
- Compare IC₅₀ values across standardized cell lines (e.g., MCF-7 vs. HeLa).
- Use docking simulations to correlate ligand structure with DNA-binding affinity .
- Example: Pd-PTSM complexes with 3,5-diacetyl-1,2,4-triazol substituents show 10× higher cytotoxicity than non-substituted analogs .
Q. What methodological considerations are critical when analyzing redox behavior for PET imaging applications?
- Methodological Answer :
- Cyclic voltammetry : Measure E₁/₂ values to assess stability; Cu(II)-PTSM complexes require E₁/₂ near –0.3 V (vs. Ag/AgCl) for in vivo redox cycling .
- DFT calculations : Predict ligand π-orbital contributions to redox potentials. Selenium analogs (bis(selenosemicarbazones)) show shifted oxidation potentials (–0.15 V vs. S analogs), impacting hypoxia-targeting efficiency .
Q. How do solvent coordination and pH influence the stability of PTSM-metal complexes?
- Methodological Answer : Solvent molecules (e.g., DMF, H₂O) can occupy vacant coordination sites, altering complex geometry. For example, Pd-PTSM complexes with solvent ligands exhibit reduced DNA-binding affinity . Adjusting pH (5.5–7.4) prevents ligand protonation, which disrupts metal-ligand charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
